![molecular formula C17H14Cl2N2O3S2 B2400109 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895453-48-2](/img/structure/B2400109.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
Benzothiazoles are a type of heterocyclic compound, which are compounds that contain a ring structure made up of at least two different elements . They have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles exhibit promising antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells . The compound’s structure plays a crucial role in determining its efficacy against specific tumor types.
Fluorescent Sensors and Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied for its electron donor–acceptor (D–A) properties. While it has been explored in photovoltaics and as fluorescent sensors, its potential as a visible-light organophotocatalyst remains an intriguing avenue for further investigation .
Antifungal Activity
Thiazole derivatives have shown promise as antifungal agents. Researchers synthesized compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and screened them for antifungal activity. These derivatives may offer new options for combating fungal infections .
Novel Drug Development
Our compound’s unique structure makes it a valuable starting point for designing novel drugs. Researchers have explored N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These derivatives could potentially serve as antineoplastic agents or other therapeutic interventions .
Mechanism of Action
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-15-12(18)6-7-13(19)16(15)25-17/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNNLHIKYQKUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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